Calcium iodate

Vue d'ensemble

Description

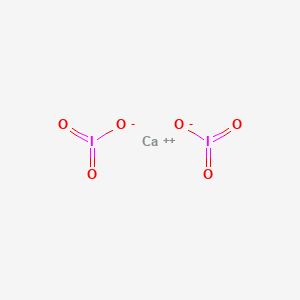

L’iodate de calcium est un composé inorganique de formule chimique Ca(IO₃)₂ . Il existe sous deux formes : anhydre et monohydraté. Le composé est un solide blanc qui se présente naturellement sous forme de minéraux lautarite et bruggenite. L’iodate de calcium est principalement utilisé comme source d’iode dans l’alimentation animale et a diverses applications dans la recherche scientifique et l’industrie .

Méthodes De Préparation

L’iodate de calcium peut être synthétisé selon plusieurs méthodes :

Oxydation anodique de l’iodure de calcium : Cette méthode implique l’oxydation de l’iodure de calcium dans une cellule électrolytique.

Réaction avec le chlore : L’iodate de calcium peut être produit en faisant passer du chlore gazeux dans une solution chaude de chaux (hydroxyde de calcium) dans laquelle de l’iode a été dissous.

Réaction de précipitation : Une méthode de laboratoire courante consiste à mélanger des solutions de nitrate de calcium et d’iodate de potassium, ce qui entraîne la précipitation de l’iodate de calcium.

Analyse Des Réactions Chimiques

L’iodate de calcium subit diverses réactions chimiques :

Réactions d’oxydoréduction : L’iodate de calcium peut participer à des réactions redox, telles que la réduction de l’iodate en iodure.

Décomposition : Lorsqu’il est chauffé, l’iodate de calcium se décompose pour libérer de l’oxygène et former de l’iodure de calcium.

Réaction avec les acides : Lorsqu’il est réagi avec des acides forts, l’iodate de calcium forme de l’acide iodique et des sels de calcium.

Applications De Recherche Scientifique

Animal Feed Supplementation

Calcium iodate is widely used as an iodine supplement in animal feeds, addressing iodine deficiencies in livestock. It is preferred over other iodine sources due to its stability and high iodine content, which supports the synthesis of thyroid hormones essential for metabolism, growth, and reproduction in animals .

Key Benefits:

- Improved Health : Iodine plays a crucial role in maintaining metabolic functions and enhancing disease resistance among livestock.

- Enhanced Productivity : Studies have shown that dietary this compound can positively influence egg production and quality in poultry. For instance, a study involving White Leghorn layers demonstrated that various levels of this compound did not significantly affect overall performance but improved eggshell strength at specific concentrations .

| Parameter | Control (0 mg/kg) | 3.13 mg/kg | 10.65 mg/kg |

|---|---|---|---|

| Eggshell Strength (N) | 2.5 ± 0.2 | 3.1 ± 0.3* | 2.7 ± 0.2 |

| Feed Conversion Ratio | 1.8 ± 0.1 | 1.7 ± 0.1 | 1.9 ± 0.1 |

(*Statistically significant difference)

Pharmacological Applications

This compound has been investigated for its potential as a radioiodine blocker . Research indicates that it can effectively block the uptake of radioactive iodine by the thyroid gland, similar to potassium iodide (KI) and potassium iodate (KIO3). In laboratory studies on rats, this compound was administered alongside radioactive iodine, demonstrating comparable efficacy in preventing thyroidal uptake .

Implications:

- Thyroid Protection : The ability to block radioiodine uptake is critical during nuclear emergencies or for patients undergoing certain medical treatments involving radioactive iodine.

Food Industry Applications

In the food sector, this compound serves multiple roles:

- Dough Conditioner : It is used in bread-making to improve dough strength and volume .

- Iodization of Salt : this compound is employed to fortify table salt with iodine, addressing public health concerns regarding iodine deficiency.

Regulatory Status:

The FDA recognizes this compound as "generally regarded as safe" (GRAS) when used as a food additive .

Case Study 1: Iodine Supplementation in Poultry

A controlled study involving commercial laying hens assessed the impact of this compound on egg production and quality over a twelve-week period. The results indicated that while overall productivity remained stable across varying iodine levels, specific concentrations of this compound significantly enhanced eggshell strength, highlighting its beneficial role in poultry nutrition.

Case Study 2: Radioiodine Uptake Blocking

Research conducted on laboratory rats demonstrated that administration of this compound effectively reduced thyroid uptake of radioactive iodine when compared to control groups receiving no supplementation. This study underscores the potential use of this compound in scenarios requiring thyroid protection from radiation exposure.

Mécanisme D'action

Le mécanisme d’action de l’iodate de calcium implique principalement son rôle de source d’iode. Dans les systèmes biologiques, l’iode est essentiel à la synthèse des hormones thyroïdiennes, qui régulent divers processus métaboliques. L’iodate de calcium libère des ions iodate, qui sont réduits en iodure dans le corps et utilisés par la glande thyroïde pour produire des hormones .

Comparaison Avec Des Composés Similaires

L’iodate de calcium peut être comparé à d’autres composés iodate :

Iodate de potassium (KIO₃) : Comme l’iodate de calcium, l’iodate de potassium est utilisé comme complément d’iode et dans le sel iodé.

Iodate de sodium (NaIO₃) : L’iodate de sodium est une autre source d’iode utilisée dans diverses applications, notamment la chimie analytique et comme agent oxydant.

Dietzeite (Ca₂(IO₃)₂CrO₄) : Il s’agit d’une forme minérale d’iodate de calcium qui contient du chromate.

L’iodate de calcium se distingue par ses applications spécifiques dans la nutrition animale et ses propriétés cristallines uniques, ce qui en fait un composé précieux dans les sciences biologiques et des matériaux.

Activité Biologique

Calcium iodate, represented chemically as , is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of nutrition, medicine, and agriculture. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

This compound is primarily known for its role as an iodine supplement in animal feed and human nutrition. Iodine is essential for thyroid function and overall metabolic regulation. This compound serves as a stable source of iodine, which is crucial in preventing iodine deficiency disorders.

This compound dissociates in aqueous solutions to release calcium ions () and iodate ions (). The bioactivity of this compound can be attributed to:

- Iodine Availability : It provides a bioavailable form of iodine that is readily absorbed by the body.

- Calcium Supplementation : It contributes to calcium intake, which is vital for bone health and metabolic processes.

3.1 Thyroid Function

A study conducted with 24 male adults demonstrated that this compound has a higher uptake of radioactive iodine compared to potassium iodate. The mean absorption rate for this compound was 76.4%, suggesting its efficacy in enhancing iodine bioavailability for thyroid function .

| Iodine Source | Mean Absorption Rate (%) |

|---|---|

| This compound | 76.4 |

| Potassium Iodate | 69.4 |

3.2 Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. In vitro studies have shown that this compound can reduce bacterial counts significantly when used in biomaterials . This property suggests its potential use in medical applications, particularly in preventing infections associated with implants.

3.3 Effects on Animal Health

In a study assessing the impact of different levels of this compound on broiler chickens, it was found that higher dietary this compound levels led to increased blood thyroxine levels (T4) during the growth period . This indicates its role in enhancing thyroid hormone production, which is crucial for growth and metabolism in poultry.

| This compound Level (mg/kg) | T4 Level (ng/mL) |

|---|---|

| Low | 5.2 |

| Medium | 6.8 |

| High | 8.5 |

4. Safety and Toxicology

This compound is generally regarded as safe (GRAS) by the FDA when used as a food additive. However, excessive intake can lead to thyroid dysfunction due to overproduction of thyroid hormones . A comprehensive toxicological profile indicates that while it is effective in blocking radioiodine uptake, caution should be exercised regarding dosage .

5. Conclusion

This compound plays a significant role in biological systems through its provision of iodine and calcium. Its applications span from nutritional supplementation to potential therapeutic uses due to its antibacterial properties. Ongoing research continues to explore its efficacy and safety across various domains.

6. References

- N. Ikeda et al., "Bioactivity and antibacterial activity of iodine-containing calcium titanate," Biomaterials Advances (2022).

- A study on iodine availability from this compound .

- "Effect of different this compound levels on performance," Scholars Research Library .

- CDC Draft Toxicological Profile for Iodine .

- "this compound-another effective blocker of radioiodine uptake," PubMed .

Propriétés

IUPAC Name |

calcium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJJLGTKIWIJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(IO3)2, CaI2O6 | |

| Record name | calcium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960972 | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.519 @ 15 °C/4 °C | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |

CAS No. |

7789-80-2, 40563-56-2 | |

| Record name | Calcium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

540 °C (decomposes) | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calcium iodate function as a source of iodine in animal nutrition?

A1: this compound serves as an effective source of iodine in animal nutrition. Research suggests that this compound is converted into iodide in vivo. This iodide is then absorbed by the thyroid gland, ultimately contributing to the synthesis of thyroid hormones like thyroxine (T4). []

Q2: What is the impact of different this compound levels on broiler chicken performance and thyroid hormone concentrations?

A2: Studies indicate that supplementing broiler chicken diets with various this compound levels (0.74-2.96 mg/kg feed) did not significantly improve growth performance or carcass traits. While increased thyroxine (T4) concentration at 42 days of age was observed with increasing this compound, triiodothyronine (T3) levels remained unaffected. []

Q3: Does the iodine source impact its availability for pregnant cows and their offspring?

A3: Research indicates that this compound and pentacalcium orthoperiodate are equally bioavailable as sodium iodide in pregnant cows. These compounds demonstrated comparable iodine transfer to the fetus, as evidenced by similar iodine concentrations in maternal and fetal tissues. []

Q4: Are there differences in the metabolism of iodine from this compound and pentacalcium orthoperiodate when introduced in the rumen or abomasum of cattle?

A4: While initial absorption of iodine from this compound and pentacalcium orthoperiodate is slower when placed in the rumen compared to the abomasum, this difference disappears within 24 hours. This suggests both compounds are suitable iodine sources for cattle regardless of rumen or abomasal introduction. []

Q5: What are the potential risks of high iodine intake from this compound in ewes and lambs?

A6: Studies show that high dietary iodine intake in ewes, supplemented as this compound, can lead to a significant increase in blood plasma thyroxine (TT4) levels shortly after birth. This suggests a potential risk of postnatal hypothyroidism in lambs exposed to high iodine levels during gestation. []

Q6: How does a high iodine diet, supplemented as this compound, affect blood parameters in sheep?

A7: Research indicates that sheep receiving a high iodine diet supplemented with this compound may experience elevated urea concentrations and alkaline phosphatase activity in their blood plasma. This suggests a potential link between high iodine intake and altered thyroid activity, which warrants further investigation. []

Q7: What is the molecular formula and weight of this compound?

A8: this compound exists primarily as this compound monohydrate, with a molecular formula of Ca(IO3)2·H2O and a molecular weight of 389.88 g/mol. [, ]

Q8: How does the solubility of this compound change with temperature, and what are the implications for material processing?

A9: The solubility of this compound increases with rising temperature. This property is harnessed in a novel direct coagulation casting method for alumina suspensions. Controlled release of calcium ions at elevated temperatures (55–70°C) induces coagulation of the alumina suspension, enabling the fabrication of ceramic components with high strength and uniform microstructure. []

Q9: Can you describe the crystal structure of this compound monohydrate?

A10: this compound monohydrate crystallizes in an orthorhombic structure. The crystal lattice consists of distorted CaO8 quadratic antiprisms. Iodate ions (IO3-) are arranged in layers parallel to the (100) plane, with relatively short interionic I...O distances. Water molecules are trigonally planar coordinated, forming asymmetric hydrogen bonds of varying strengths with neighboring iodate ions. []

Q10: What spectroscopic techniques are useful for characterizing this compound?

A10: Several spectroscopic techniques are valuable for characterizing this compound:

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of this compound. [, , , ]

- Fourier transform infrared (FTIR) spectroscopy: Provides information about the presence of specific functional groups, such as water molecules and iodate ligands. [, ]

- UV-visible spectroscopy: Used to determine the optical band gap of this compound crystals. []

Q11: What are the potential applications of this compound in energetic materials?

A11: this compound shows promise as an oxidizer in energetic formulations, particularly for biocidal applications.

- Nanocomposite Thermites: When combined with fuels like aluminum or boron, this compound forms nanocomposite thermites. Upon ignition, these thermites release heat and iodine, potentially neutralizing harmful airborne spores and bacteria. [, ]

- Biocidal Energetic Materials: The strong oxidizing nature of this compound, combined with its iodine content, makes it suitable for developing biocidal energetic materials. []

Q12: What are the safety considerations associated with handling this compound?

A13: this compound anhydrous is categorized as an irritant to the eyes, skin, and respiratory tract. It can also act as a dermal sensitizer. [] Appropriate personal protective equipment should be used during handling to minimize exposure risks.

Q13: Does the use of this compound in animal nutrition pose environmental risks?

A14: The use of this compound in animal nutrition is not anticipated to pose significant environmental risks when used within recommended guidelines. [, ]

Q14: What are the implications of high iodine content in milk for human health?

A15: While iodine is an essential micronutrient, excessive intake through milk consumption can pose health risks. High iodine levels in milk, potentially caused by high this compound supplementation in cow feed, may lead to exceeding the Tolerable Upper Intake Level for iodine in humans. []

Q15: Can you elaborate on the factors affecting iodine content in milk from cows supplemented with this compound?

A15: Several factors influence the iodine content in milk from cows given this compound:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.